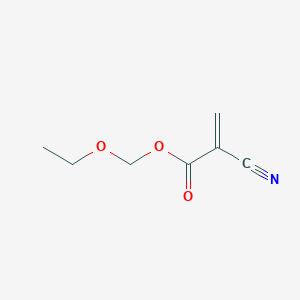

Ethoxymethyl 2-cyanoprop-2-enoate

Description

Ethoxymethyl 2-cyanoprop-2-enoate is a cyanoacrylate ester characterized by an ethoxymethyl ester group attached to a cyano-substituted propenoate backbone. This compound belongs to the broader class of α-cyanoacrylates, which are widely recognized for their rapid polymerization upon contact with moisture, making them valuable in adhesives and biomedical applications.

Properties

CAS No. |

395643-51-3 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

ethoxymethyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C7H9NO3/c1-3-10-5-11-7(9)6(2)4-8/h2-3,5H2,1H3 |

InChI Key |

BBJDTIHWRMMMGO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOC(=O)C(=C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of a base catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of ethoxymethyl 2-cyanoprop-2-enoate involves large-scale condensation reactions followed by purification steps to isolate the compound. The process is optimized to maximize yield and purity, often involving distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethoxymethyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:

Polymerization: Rapid polymerization in the presence of moisture.

Substitution: Reactions with nucleophiles leading to the substitution of the ethoxymethyl group.

Hydrolysis: Breakdown in the presence of water to form corresponding acids and alcohols.

Common Reagents and Conditions

Polymerization: Initiated by moisture or weak bases.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Hydrolysis: Acidic or basic conditions to facilitate the breakdown.

Major Products Formed

Polymerization: Formation of long-chain polymers.

Substitution: Formation of substituted cyanoacrylates.

Hydrolysis: Formation of corresponding acids and alcohols.

Scientific Research Applications

Ethoxymethyl 2-cyanoprop-2-enoate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Employed in the development of bioadhesives for medical applications.

Medicine: Utilized in wound closure and tissue adhesives due to its biocompatibility.

Industry: Applied in the manufacturing of adhesives for various materials such as metals, plastics, and ceramics

Mechanism of Action

The mechanism of action of ethoxymethyl 2-cyanoprop-2-enoate involves rapid polymerization upon exposure to moisture. The compound forms strong covalent bonds with the substrate, leading to the formation of a durable adhesive layer. The molecular targets include hydroxyl and amine groups on the substrate surface, facilitating strong adhesion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethoxymethyl vs. Ethoxyethyl Cyanoacrylates

- This makes it suitable for industrial adhesives requiring moderate curing times . Applications: Adhesives for plastics and metals due to balanced reactivity and bond strength.

- Ethoxymethyl 2-cyanoprop-2-enoate: The shorter ethoxymethyl group may enhance polymerization speed compared to ethoxyethyl analogs. This could benefit applications requiring rapid bonding but may reduce shelf stability due to higher moisture sensitivity (inferred from methyl ester behavior ).

Substituent Position and Isomerism

- Ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate (CAS 1715183): Features an ethoxy group at the 3-position of the propenoate chain, distinct from ethoxymethyl’s ester-linked substituent. The Z-configuration influences molecular packing and reactivity, as seen in crystallographic studies . Applications: Intermediate in organic synthesis, particularly for heterocyclic compounds.

- Such derivatives are explored in materials science for tunable reactivity .

Methyl and Ethyl Cyanoacrylate Esters

- Methyl 2-cyanoprop-2-enoate (CAS 137-05-3): The methyl ester lacks alkoxyalkyl groups, resulting in high volatility and rapid polymerization. This limits its use to niche applications requiring instant bonding . Key Difference: Ethoxymethyl’s alkoxy group likely reduces volatility and moderates reactivity compared to methyl esters.

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Cyanoacrylate Derivatives

Research Findings and Trends

- Reactivity Modulation: Alkoxyalkyl groups (e.g., ethoxymethyl) in cyanoacrylates balance reactivity and stability. Ethoxymethyl derivatives may offer faster curing than ethoxyethyl analogs but slower than methyl esters, positioning them for medical adhesives requiring controlled polymerization .

- Structural Insights: Crystallographic data from analogs like (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate reveal that substituent geometry (E/Z) and aromatic groups significantly impact molecular packing and thermal stability .

- Synergistic Effects: Ethoxymethyl substituents in opioid receptor ligands (e.g., Salvinorin B analogs) demonstrate enhanced binding affinity due to oxygen-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.